N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide
Description
N-[3-(Acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is a quinolinecarboxamide derivative characterized by a 2-furyl substituent at the quinoline C2 position and a 3-(acetylamino)phenyl group at the carboxamide nitrogen. This structural motif positions it within a broader class of bioactive quinoline derivatives, which are frequently explored for antimicrobial, antiviral, and anticancer activities.
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-14(26)23-15-6-4-7-16(12-15)24-22(27)18-13-20(21-10-5-11-28-21)25-19-9-3-2-8-17(18)19/h2-13H,1H3,(H,23,26)(H,24,27) |
InChI Key |
PMOPGOYSODPFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid.
Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes controlled oxidation to form reactive intermediates. This reaction is catalyzed by transition metal oxides or peroxides:
The oxidation of the furyl group enhances its utility in synthesizing polycyclic compounds through subsequent cyclization.
Nucleophilic Substitution
The quinoline scaffold participates in electrophilic aromatic substitution (EAS), with regioselectivity influenced by the carboxamide group:
*Reported yields from structural analogs ( ). Direct data for this compound remains unpublished.
Cycloaddition Reactions
The furan moiety acts as a diene in Diels-Alder reactions, enabling access to complex polyheterocycles:
Hydrolysis Reactions
The carboxamide and acetylamino groups undergo hydrolysis under acidic/basic conditions:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the quinoline core:
†Data extrapolated from structurally related quinoline carboxamides ( ).
Biological Alkylation
The acetylamino group participates in hydrogen bonding, while the furyl group engages in hydrophobic interactions with biomolecules:
Key Mechanistic Insights:
-
Furan Reactivity : The electron-rich furan ring drives [4+2] cycloadditions and oxidations, making it critical for generating structurally diverse analogs ( ).
-
Quinoline Electronic Effects : The 4-carboxamide group deactivates the quinoline ring, directing EAS to the 6/8 positions ( ).
-
Amide Stability : Hydrolysis of the carboxamide occurs preferentially over the acetylamino group due to steric protection from the phenyl ring ( ).
This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies are needed to fully characterize reaction kinetics and optimize synthetic protocols.
Scientific Research Applications
STAT3 Inhibition
One of the primary applications of N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is as a STAT3 (signal transducer and activator of transcription 3) inhibitor. STAT3 plays a crucial role in various cellular processes, including cell proliferation and survival. Its constitutive activation is often associated with several cancers, making it a target for cancer therapy.
- Mechanism of Action : The compound acts by inhibiting the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in oncogenesis .
- Clinical Relevance : The compound has shown promise in preclinical studies as an anticancer agent, particularly against tumors that exhibit high levels of STAT3 activity .
Anticancer Activity
The compound has demonstrated significant anticancer properties across various cancer cell lines.
Case Studies and Findings
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .
- Mechanisms : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .
Antimalarial Properties
Recent studies have also explored the potential use of this compound in treating malaria.
Antiplasmodial Activity
- Research Findings : A series of quinoline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. This compound was part of this evaluation and showed promising results with effective inhibition against the malaria parasite .
- Mechanism : The compound's mechanism involves interference with the translation elongation factor 2 in P. falciparum, which is critical for protein synthesis within the parasite .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| STAT3 Inhibition | Prevents phosphorylation and dimerization | Effective against high STAT3 expressing tumors |
| Anticancer Activity | Induces apoptosis and inhibits proliferation | Potent cytotoxicity in MCF-7 and HCT-116 cells |
| Antimalarial Activity | Inhibits translation elongation factor 2 | Effective against Plasmodium falciparum |
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core is known to intercalate with DNA, which can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Melting Points and Purity: Compounds with polar substituents (e.g., acetylamino) often exhibit higher melting points due to hydrogen bonding. For example, analogs like 5a1 (melting point 182–184°C, 99.4% purity) and 5a3 (177–178°C, 99.7% purity) demonstrate the impact of amine substituents on crystallinity .
Molecular Docking and Target Interactions
- Furyl vs. Phenyl: Docking studies (e.g., AutoDock4) suggest that the 2-furyl group in the target compound engages in π-π stacking with hydrophobic pockets, while the acetylamino group forms hydrogen bonds with residues like Asp189 in serine proteases .
- Electron-Withdrawing Groups : Fluorine (e.g., 4-fluorophenyl in ) enhances binding to targets with electronegative pockets, such as kinase ATP-binding sites .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(2-furyl)-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its pharmacological versatility. The presence of an acetylamino group and a furyl moiety enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 284.32 g/mol.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated varying effectiveness against different bacterial strains, highlighting the importance of substituent positioning on the phenyl ring . The compound's structure suggests it may similarly interact with microbial cell membranes, potentially enhancing its antimicrobial efficacy.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as a STAT3 inhibitor. Inhibition of STAT3 signaling pathways has been linked to reduced tumor growth in various cancer models . Preclinical studies have shown that derivatives of quinolinecarboxamide can effectively impede angiogenesis, which is crucial for tumor progression .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell signaling pathways, contributing to their anticancer effects .
- Induction of Oxidative Stress : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis through mechanisms involving cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related compounds were effective against Gram-positive bacteria, with specific structural modifications enhancing their activity. The findings suggest that this compound could be developed as a potent antimicrobial agent targeting resistant strains .
- Cancer Treatment : In vitro studies have indicated that quinoline derivatives can significantly reduce the viability of cancer cell lines through apoptosis and cell cycle arrest mechanisms. For instance, a related compound was shown to induce G2/M phase arrest in esophageal cancer cells, suggesting a potential application in cancer therapy .
Q & A
Advanced Research Question
- Liver Microsome Assays : Incubate the compound with microsomes to measure metabolic half-life and identify metabolites via LC-MS .
- CYP450 Inhibition Studies : Fluorescence-based assays using recombinant CYP450 isoforms (e.g., CYP2C9) to determine IC₅₀ values, as shown for quinolinecarboxamide analogs .
How do resistance mutations in viral RdRp affect the efficacy of quinolinecarboxamide derivatives?
Advanced Research Question
Resistance arises from mutations in RdRp’s conserved motifs (e.g., GAA triplet), reducing compound binding affinity. Cross-resistance profiling using mutant RdRp variants (e.g., Y32F, S264T) and comparative IC₅₀ analysis reveal structural dependencies. Computational modeling of mutant RdRp-ligand interactions helps redesign analogs to bypass resistance .
What computational strategies optimize the binding affinity of quinolinecarboxamides to viral targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability and identify key interactions (e.g., hydrogen bonds with RdRp residues) .
- Structure-Activity Relationship (SAR) Modeling : Correlate substituent effects (e.g., furyl vs. phenyl groups) with activity using QSAR software .
How do structural modifications (e.g., furyl vs. phenyl substituents) impact antiviral potency?
Advanced Research Question
SAR studies compare analogs like 2-(2-furyl)-N-(6-methyl-2-benzothiazolyl)-4-quinolinecarboxamide (T0505-6180) and 2-phenyl-N-(1-phenyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide (TO502-2403). The furyl group enhances RdRp inhibition (lower IC₅₀) due to improved π-π stacking, while bulkier substituents reduce solubility .
What experimental approaches evaluate the solubility and formulation stability of this compound?
Basic Research Question
- HPLC Solubility Screening : Test in aqueous buffers (pH 1–7.4) and organic solvents .
- Accelerated Stability Studies : Monitor degradation under heat, light, and humidity using LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .
How can researchers mitigate off-target effects observed in preclinical studies?
Advanced Research Question
- Selectivity Profiling : Screen against panels of receptors/enzymes (e.g., TRP channels, kinases) to identify off-target interactions .
- Pharmacophore Masking : Modify functional groups (e.g., replacing trifluoromethyl with methylsulfonyl) to reduce cardiovascular liabilities, as done for GSK2193874 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
